Cytotoxic Activity in Colon Cancer: 5-Chloro-4-hydrazinylpyrimidine Derivative vs. 5-Fluorouracil
A derivative of 5-chloro-4-hydrazinylpyrimidine, specifically compound 5d (a pyrazolylpyrimidine derivative), demonstrated significantly higher cytotoxic potency against the KM12 colon cancer cell line compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.73 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) IC50 = 12.26 µM |
| Quantified Difference | 7.1-fold higher potency |
| Conditions | In vitro cytotoxicity assay against human colon cancer KM12 cell line |
Why This Matters
This 7.1-fold improvement in potency indicates that derivatives of 5-chloro-4-hydrazinylpyrimidine can provide a significant efficacy advantage in colon cancer models, justifying its selection over non-specific pyrimidine analogs for anticancer drug discovery programs.
- [1] Arafa, R. K., Maher, A., Seif, E. M., Nissan, Y. M., & Ragab, F. A. (2020). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidine derivatives showing apoptotic effect. Bioorganic Chemistry, 96, 103621. View Source
